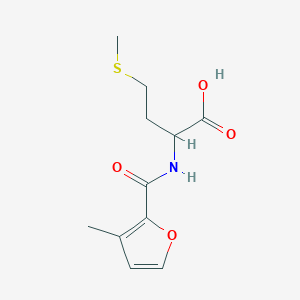
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide, also known as CNF, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the ATPase activity of the molecular chaperone Hsp90, which is involved in the folding and stabilization of many oncogenic proteins.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide has been extensively used in scientific research as a tool to study the role of Hsp90 in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. This compound has also been used to study the role of Hsp90 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide binds to the N-terminal domain of Hsp90 and inhibits its ATPase activity, which is required for the proper folding and stabilization of many oncogenic proteins. This leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce the degradation of many oncogenic proteins, including HER2, AKT, and BCR-ABL, leading to the inhibition of cancer cell growth. It has also been shown to induce the degradation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. This compound has been found to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90 inhibition, its ability to induce the degradation of many oncogenic proteins, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide. One direction is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another direction is the investigation of the role of Hsp90 inhibition in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of this compound with other anticancer agents could be explored as a potential strategy to overcome drug resistance in cancer cells.
In conclusion, this compound is a valuable tool for the study of Hsp90 and its role in cancer and other diseases. Its unique properties make it a promising candidate for the development of new therapies for these diseases. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-7-10(17(19)20)4-5-12(11)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIDIZTGJXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-tert-butyl-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3979646.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3979652.png)

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3979664.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3979678.png)
![3,4-dimethoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979685.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]butanoic acid](/img/structure/B3979691.png)

![1-benzyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3979700.png)


![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)